(R)-2-Amino-3-(tert-pentylthio)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

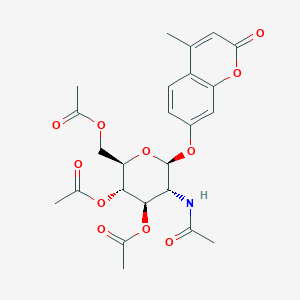

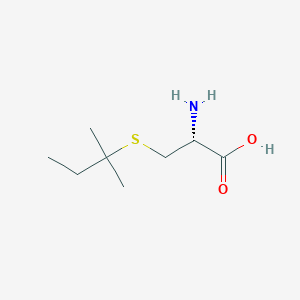

“®-2-Amino-3-(tert-pentylthio)propanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a tert-pentylthio group. The “R” in its name indicates the configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It has a chiral center at the 2nd carbon atom, an amino group at the 2nd carbon, a tert-pentylthio group at the 3rd carbon, and a carboxylic acid group at the end of the propyl chain .Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. The amino group can engage in reactions typical of amines, the carboxylic acid group can participate in acid-base reactions, and the thioether group may undergo oxidation and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups would likely make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Research on the enantioselective synthesis of neuroexcitants, such as ATPA analogues, showcases the relevance of chiral amino acids like (R)-2-Amino-3-(tert-pentylthio)propanoic acid. The synthesis processes often aim to achieve high enantiomeric excesses, highlighting the importance of precise stereochemical control in the creation of compounds with potential neuroexcitatory activity (Pajouhesh et al., 2000).

Precursors for Natural Products

The compound has been explored as a key intermediate in the synthesis of biotin, a critical vitamin in metabolic processes. The synthesis from L-cystine demonstrates its utility in the biosynthesis of essential biomolecules, including fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

Antibacterial Activity

A derivative isolated from garlic showed antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus, indicating the potential of (R)-2-Amino-3-(tert-pentylthio)propanoic acid and its analogues in developing new antibacterial agents (Meiyun Zhou et al., 2014).

Heterocyclisation

The compound's derivatives have been synthesized through one-pot, three-component reactions, leading to (R)-2-thioxothiazolidine-4-carboxylic acid. This synthesis pathway underscores its versatility in creating structurally diverse molecules with potential pharmaceutical applications (R. Mohebat, Elahe Kafrizi, 2014).

Enzymatic Preparation

Enzymatic routes have been explored for the preparation of (S)-amino acids from racemic mixtures, demonstrating the biocatalytic potential of amino acids in synthesizing antidiabetic drug candidates (Yijun Chen et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQYQDZHWKJKY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572994 |

Source

|

| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(tert-pentylthio)propanoic acid | |

CAS RN |

312746-71-7 |

Source

|

| Record name | S-(2-Methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)